

7-Bromo-3,4-dichloroquinoline CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-3,4-dichloroquinoline**

Cat. No.: **B1371741**

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An In-depth Technical Guide to **7-Bromo-3,4-dichloroquinoline**: Synthesis, Properties, and Applications

Introduction

7-Bromo-3,4-dichloroquinoline is a polyhalogenated aromatic heterocycle belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a bromine atom at the 7-position and chlorine atoms at the 3- and 4-positions. This specific substitution pattern makes it a highly valuable and versatile building block in synthetic organic chemistry. The presence of multiple, differentially reactive halogen atoms provides strategic handles for a variety of chemical transformations, particularly in the construction of complex molecular architectures. For researchers and professionals in drug development, this compound serves as a key intermediate for creating libraries of novel compounds to be screened for a wide range of biological activities, from anticancer to antimicrobial applications.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Information

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis. **7-Bromo-3,4-dichloroquinoline** is identified by the CAS Number 1021435-01-7.^{[3][4][5]} Its structural and chemical data are summarized in the table below.

Property	Value	Source(s)
CAS Number	1021435-01-7	[3] [4]
Molecular Formula	C ₉ H ₄ BrCl ₂ N	[3] [4]
Molecular Weight	276.94 g/mol	[3] [4]
IUPAC Name	7-bromo-3,4-dichloroquinoline	[4]
Canonical SMILES	C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl	[4]
InChI Key	HRUWRHDAJXUPON-UHFFFAOYSA-N	[4]
Physical State	Solid (predicted)	
Monoisotopic Mass	274.89042 Da	[4]

Proposed Synthesis Pathway

While specific, detailed synthesis protocols for **7-Bromo-3,4-dichloroquinoline** are not extensively published in readily available literature, a plausible and logical synthetic route can be designed based on well-established named reactions for quinoline synthesis, such as the Gould-Jacobs reaction.[\[6\]](#)[\[7\]](#) This multi-step approach offers good control over the regiochemistry of the final product.

The proposed pathway begins with a substituted aniline and builds the quinoline core, followed by sequential halogenation steps. This strategy is often preferred as it can provide better regiocontrol compared to attempting to halogenate a pre-existing quinoline ring.[\[6\]](#)

Step-by-Step Experimental Protocol (Proposed)

- Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline via Gould-Jacobs Reaction.
 - Rationale: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core. Starting with 3-bromoaniline ensures the bromine is correctly positioned at what will become the 7-position of the quinoline ring.

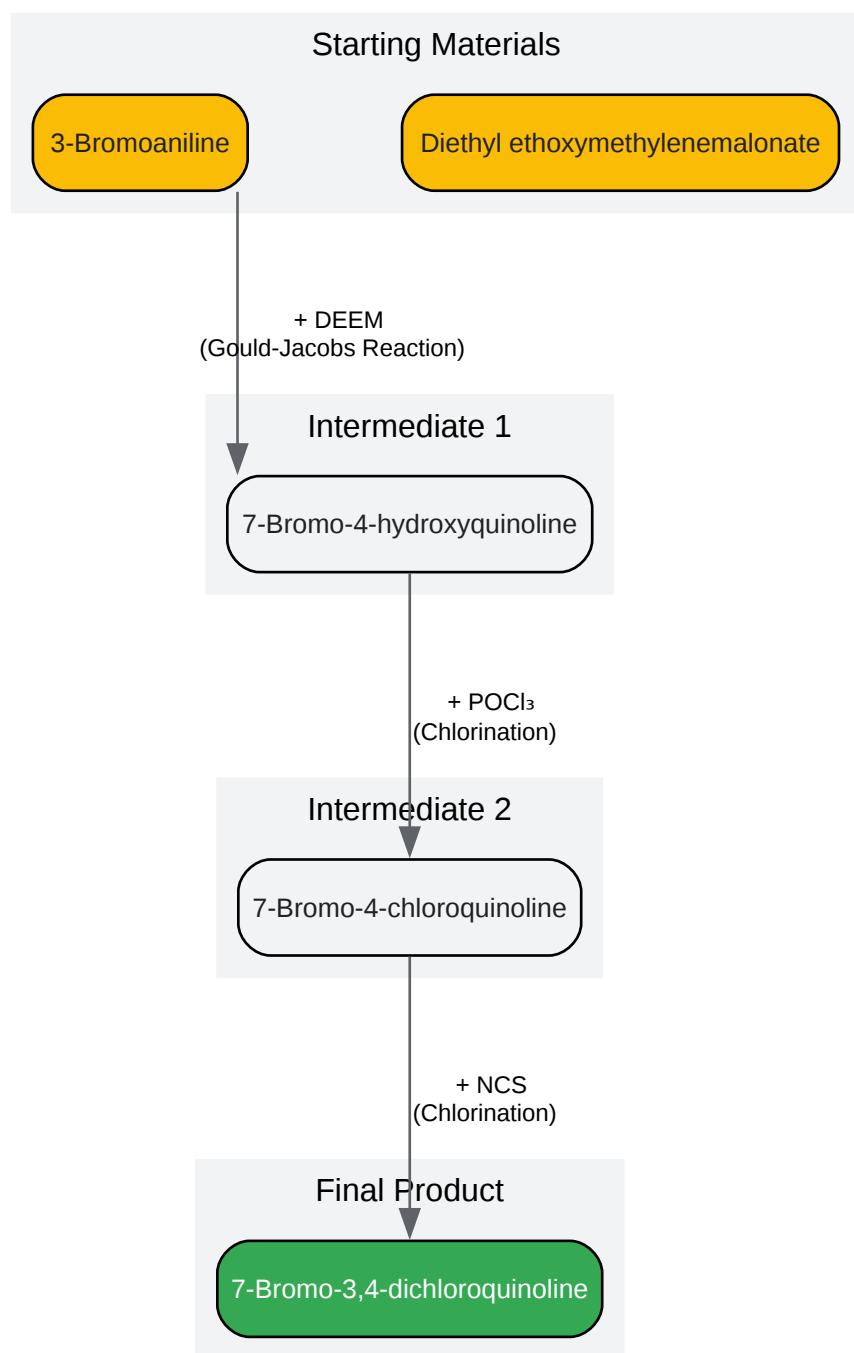
- Methodology:
 1. A mixture of 3-bromoaniline and a slight molar excess of diethyl ethoxymethylenemalonate (DEEM) is heated at 100-140°C. This initial condensation forms the anilinomethylenemalonate intermediate.
 2. This intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C for thermal cyclization.^[8]
 3. The resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is saponified using aqueous sodium hydroxide.
 4. Subsequent acidification and heating will induce decarboxylation to yield 7-Bromo-4-hydroxyquinoline.^[6]
- Step 2: Chlorination to 4-Chloro-7-bromoquinoline.
 - Rationale: The hydroxyl group at the 4-position is a poor leaving group and must be converted to a more reactive species for subsequent reactions. Chlorinating agents like phosphorus oxychloride (POCl₃) are standard reagents for this transformation.^[8]
 - Methodology:
 1. 7-Bromo-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃).
 2. The mixture is heated under reflux (typically around 110-140°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).^[8]
 3. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product, 4-Chloro-7-bromoquinoline.
- Step 3: Regioselective Chlorination to **7-Bromo-3,4-dichloroquinoline**.
 - Rationale: The final step involves the introduction of a chlorine atom at the C-3 position. This can be challenging and may require specific reagents to achieve the desired

regioselectivity. The existing chloro and bromo substituents are deactivating, but the nitrogen in the ring will direct the electrophilic substitution.

- Methodology:

1. Direct chlorination of 4-Chloro-7-bromoquinoline can be attempted using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or DMF.
2. The reaction may require a catalyst or specific conditions (e.g., heating) to proceed efficiently. Careful optimization of stoichiometry and reaction time is crucial to avoid over-chlorination or side reactions.
3. The final product, **7-Bromo-3,4-dichloroquinoline**, would be isolated and purified using standard techniques like column chromatography or recrystallization.

Visualization of Proposed Synthesis



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Caption: Proposed multi-step synthesis of **7-Bromo-3,4-dichloroquinoline**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **7-Bromo-3,4-dichloroquinoline** lies in the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization, making it a powerful scaffold for building molecular diversity.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the C-4 position is the most activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles at this position.
- Transition Metal-Catalyzed Cross-Coupling: The carbon-halogen bonds serve as excellent handles for cross-coupling reactions. The general order of reactivity for these bonds in palladium-catalyzed reactions is C-I > C-Br > C-Cl.^[1] This differential reactivity is a cornerstone of its synthetic utility:
 - C-Br Bond (Position 7): This bond is more reactive than the C-Cl bonds and can be selectively targeted in reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations under milder conditions.^[1]
 - C-Cl Bonds (Positions 3 and 4): These bonds are less reactive and typically require more forcing conditions (e.g., stronger catalysts, higher temperatures, specific ligands) to participate in cross-coupling reactions. This allows for a second round of functionalization after the C-Br bond has been modified.

Visualization of Reactive Sites

Caption: Reactivity map of **7-Bromo-3,4-dichloroquinoline**.

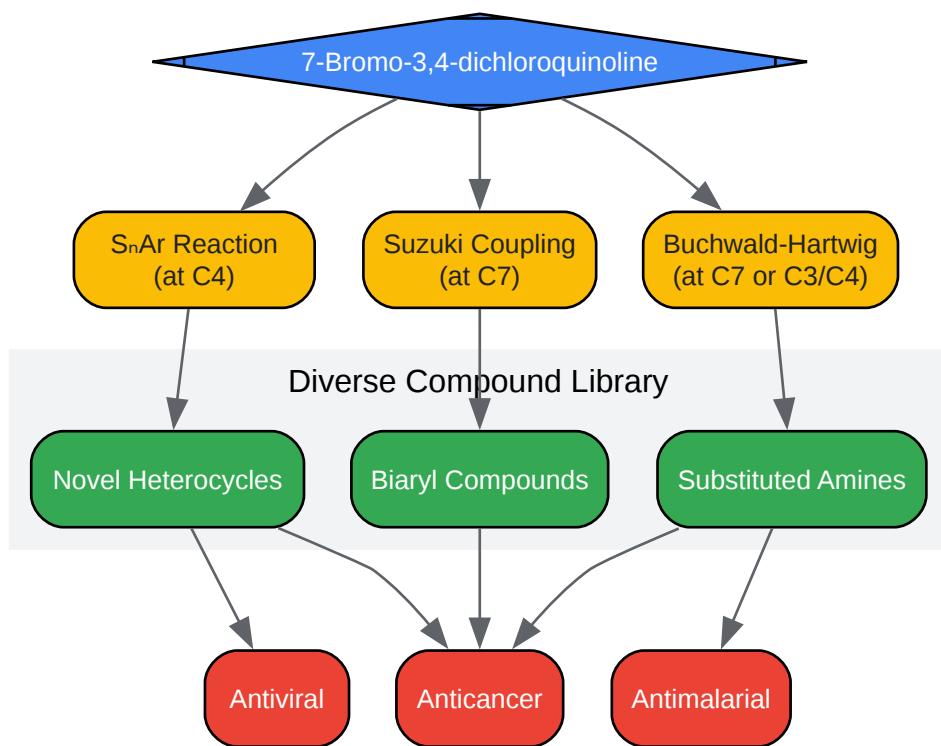
Applications in Research and Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents.^[2] Halogenated quinolines, in particular, are crucial intermediates in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, which are derived from 4,7-dichloroquinoline.^{[7][9][10]}

7-Bromo-3,4-dichloroquinoline serves as a next-generation building block for creating novel quinoline-based compounds with potential therapeutic applications, including:

- **Anticancer Agents:** Many quinoline derivatives have been investigated for their ability to inhibit signaling pathways crucial for cancer cell growth and survival, such as EGFR, VEGFR-2, and PI3K/Akt pathways.[2] The strategic placement of halogens on this scaffold allows for the systematic modification and optimization of compounds to enhance their binding affinity and selectivity for specific cancer targets.[2]
- **Antimicrobial and Antiviral Research:** The quinoline framework is present in various antibacterial and antiviral drugs. By using **7-Bromo-3,4-dichloroquinoline** as a starting material, researchers can synthesize novel derivatives to combat drug-resistant strains of bacteria and explore new antiviral mechanisms.[11][12]
- **Materials Science:** Substituted quinolines are also explored for their unique photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.[1]

Role as a Synthetic Scaffold



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Caption: Use of the compound as a scaffold in discovery chemistry.

Safety and Handling

As a laboratory chemical, **7-Bromo-3,4-dichloroquinoline** must be handled with appropriate care.

- Hazard Classification (GHS):
 - Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[[4](#)]
 - Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[[4](#)]
 - Hazardous to the aquatic environment, long-term hazard (Category 4): H413 - May cause long lasting harmful effects to aquatic life.[[4](#)]
- Handling Precautions:
 - Work in a well-ventilated area or a chemical fume hood.[[13](#)][[14](#)]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[[13](#)][[14](#)][[15](#)]
 - Avoid inhalation of dust and direct contact with skin and eyes.[[13](#)][[15](#)]
 - Wash hands thoroughly after handling.[[13](#)][[15](#)]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[[13](#)][[15](#)]
 - Keep away from strong oxidizing agents.[[13](#)]

Conclusion

7-Bromo-3,4-dichloroquinoline is a synthetically valuable compound due to its unique polyhalogenated structure. The differential reactivity of its bromine and chlorine substituents provides chemists with a powerful tool for regioselective functionalization through a variety of modern synthetic methods. Its utility as a scaffold is particularly pronounced in the field of medicinal chemistry, where it serves as a key starting material for the development of novel

therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in both academic research and industrial drug discovery.

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- To cite this document: BenchChem. [7-Bromo-3,4-dichloroquinoline CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371741#7-bromo-3-4-dichloroquinoline-cas-number-and-properties]

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